molecular formula C10H6BrFN2O B13317430 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde

2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde

Cat. No.: B13317430
M. Wt: 269.07 g/mol
InChI Key: BSPCXSDGWKFKAT-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde is a heterocyclic compound that contains both a pyrazole and a benzaldehyde moiety

Preparation Methods

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 6-fluorobenzaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrazole nitrogen attacks the carbonyl carbon of the benzaldehyde, forming the desired product.

Chemical Reactions Analysis

2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to the target molecules.

Comparison with Similar Compounds

2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde can be compared with other similar compounds such as:

    2-(4-Bromo-1H-pyrazol-1-yl)aniline: This compound has an aniline group instead of a benzaldehyde group, which can affect its reactivity and applications.

    4-Bromo-1H-pyrazole: This simpler compound lacks the benzaldehyde moiety, making it less versatile in certain synthetic applications.

The unique combination of the pyrazole and benzaldehyde moieties in this compound makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H6BrFN2O

Molecular Weight

269.07 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-6-fluorobenzaldehyde

InChI

InChI=1S/C10H6BrFN2O/c11-7-4-13-14(5-7)10-3-1-2-9(12)8(10)6-15/h1-6H

InChI Key

BSPCXSDGWKFKAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)N2C=C(C=N2)Br

Origin of Product

United States

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